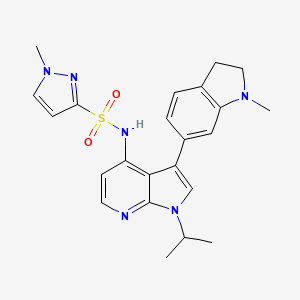
GSK2795039
描述
GSK2795039 是一种新型的小分子 NADPH 氧化酶 2 (NOX2) 抑制剂。该化合物是通过高通量筛选和随后针对识别 NOX2 酶抑制剂的先导优化活动发现的。NOX2 是 NADPH 氧化酶家族酶的一部分,该家族酶催化活性氧物种 (ROS) 的形成。 这些酶在各种生理过程中起着至关重要的作用,但也导致某些疾病状态下的氧化应激 .
科学研究应用
GSK2795039 已被广泛研究,以了解其潜在的治疗应用。一些关键的研究领域包括:
生化分析
Biochemical Properties
GSK2795039 has been shown to inhibit both the formation of reactive oxygen species (ROS) and the utilization of the enzyme substrates, NADPH and oxygen, in a variety of semirecombinant cell-free and cell-based NOX2 assays . It inhibits NOX2 in an NADPH competitive manner and is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the dysfunctional voiding behavior induced by cyclophosphamide (CYP), reduce bladder edema and inflammation, and preserve the urothelial barrier integrity and tight junction occludin expression . Furthermore, it has been found to inhibit the characteristic vesical pain and bladder superoxide anion generation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner . This inhibition results in the reduction of ROS formation and the utilization of the enzyme substrates, NADPH and oxygen .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that treatment with this compound can lead to significant improvements in conditions such as bladder dysfunction induced by CYP over time .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 100 mg/kg to mice 30 min before inducing traumatic brain injury (TBI) . Similarly, in a study investigating the effects of this compound on cyclophosphamide-induced cystitis in mice, the compound was administered at a dose of 5 mg/kg, three times in a 24-hour period .
Metabolic Pathways
This compound is involved in the metabolic pathway of the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner, thereby affecting the metabolic process of ROS formation . The compound has been identified to be an aldehyde oxidase substrate .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As an inhibitor of the NOX2 enzyme, it is likely to be found in the locations where NOX2 is present, which includes the plasma membrane and the membranes of intracellular granules .
准备方法
合成路线和反应条件
GSK2795039,化学名称为 N-(1-异丙基-3-(1-甲基吲哚啉-6-基)-1H-吡咯并[2,3-b]吡啶-4-基)-1-甲基-1H-吡唑-3-磺酰胺,是通过一系列化学反应合成的,包括形成吡咯并[2,3-b]吡啶核心,然后引入吲哚啉和吡唑部分。合成路线通常包括:
- 形成吡咯并[2,3-b]吡啶核心。
- 引入吲哚啉部分。
- 添加吡唑磺酰胺基团。
工业生产方法
This compound 的工业生产涉及扩大合成路线,同时确保最终产品的纯度和收率。 该化合物通常以粉末形式生产,纯度≥98%,通过高效液相色谱 (HPLC) 测定 .
化学反应分析
反应类型
GSK2795039 主要进行抑制反应,在这些反应中它与 NOX2 酶相互作用。 它抑制活性氧物种的形成以及酶底物 NADPH 和氧气的利用 .
常用试剂和条件
This compound 对 NOX2 的抑制是 NADPH 竞争性的,这意味着它与 NADPH 竞争与酶结合。 该化合物对其他 NOX 亚型、黄嘌呤氧化酶和内皮型一氧化氮合酶具有选择性 .
主要形成的产物
涉及 this compound 的反应的主要产物是活性氧物种产生的抑制,这对于降低各种疾病模型中的氧化应激具有重要意义 .
作用机制
GSK2795039 通过以 NADPH 竞争的方式抑制 NOX2 酶来发挥作用。这种抑制阻止了活性氧物种的形成,从而降低了氧化应激。 该化合物对 NOX2 比对其他 NOX 亚型和相关酶具有选择性 .
相似化合物的比较
GSK2795039 在其选择性和效力方面作为 NOX2 抑制剂是独一无二的。类似的化合物包括:
GLX481304: 另一种具有类似特性但化学结构不同的 NOX2 抑制剂.
CYR5099: 一种新近发现的具有相当疗效的 NOX2 抑制剂.
This compound 仍然是 NOX2 抑制的参考化合物,因为它具有良好的药理学特性,并在各种疾病模型中表现出疗效 .
属性
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



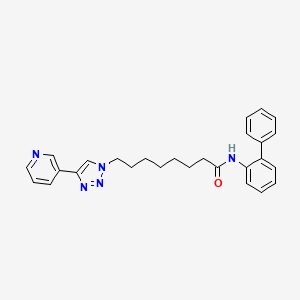
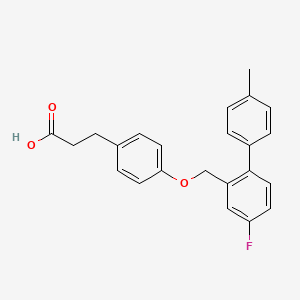

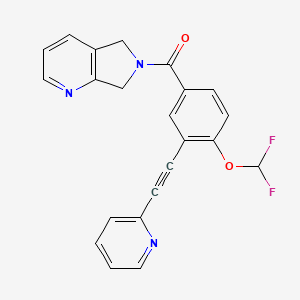
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
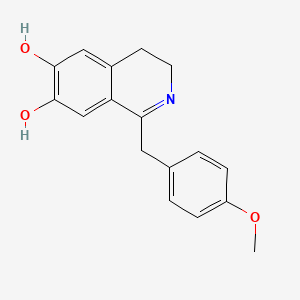
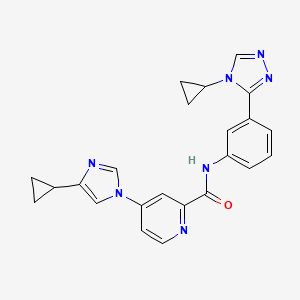
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
